molecular formula C10H8BrNO3S B11791500 Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate

Cat. No.: B11791500
M. Wt: 302.15 g/mol
InChI Key: GETPJDMQSOGRDQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted thieno[3,2-B]pyridine derivatives.

    Oxidation: Oxidized thieno[3,2-B]pyridine derivatives.

    Reduction: Reduced thieno[3,2-B]pyridine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Biological Activity

Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C10H8BrNO3S
  • Molecular Weight : 302.15 g/mol
  • CAS Number : 1398504-15-8
  • Purity : Minimum 95% .

The biological activity of this compound primarily stems from its interaction with various molecular targets. It has been studied for its potential as an inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the inflammatory response and a target for therapeutic intervention in autoimmune diseases .

Antiinflammatory Effects

Research indicates that compounds similar to Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine derivatives exhibit anti-inflammatory properties. By inhibiting IRAK4, these compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Anticancer Potential

The thienopyridine scaffold has been linked to anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . For instance, a related compound demonstrated significant cytotoxic effects against several cancer cell lines.

Case Studies

  • Study on IRAK4 Inhibition :
    • Objective : Evaluate the efficacy of this compound as an IRAK4 inhibitor.
    • Methodology : In vitro assays were conducted using human monocyte-derived macrophages.
    • Results : The compound significantly reduced IRAK4 activity and subsequent cytokine release (TNF-alpha and IL-6) compared to controls.
    • : Promising candidate for treating inflammatory diseases .
  • Anticancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects of the compound on breast cancer cell lines.
    • Methodology : MTT assay was performed to assess cell viability.
    • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
    • : Supports further development as a potential anticancer agent .

Data Table

Biological ActivityMechanismReference
IRAK4 InhibitionInhibition of pro-inflammatory cytokines
Anticancer ActivityInduction of apoptosis
Cytotoxicity against CancerModulation of cell cycle regulators

Properties

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3

InChI Key

GETPJDMQSOGRDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC

Origin of Product

United States

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